REACTION_CXSMILES
|
[I:1]I.[NH2:3][C:4]1[CH:5]=[N:6][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:9]=1>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[C:5]([I:1])=[N:6][C:7]([C:10]([F:13])([F:11])[F:12])=[CH:8][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC(=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The insoluble matter is removed by filtration
|
Type
|
WASH
|
Details
|
is washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated at reduced pressure
|
Type
|
WASH
|
Details
|
The organic phase is washed successively with 20 mL of 5% aqueous solution of sodium hydroxide, 40 mL of water and 20 mL of saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on a silica column (eluents: heptane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)C(F)(F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |